Rilozarone

Description

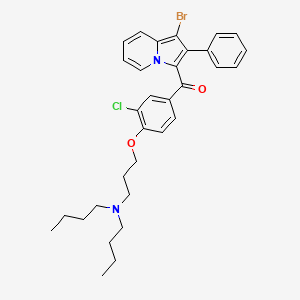

Rilozarone (INN: Rilozarone; CAS: 79282-39-6) is an antiarrhythmic agent classified under the World Health Organization’s Anatomical Therapeutic Chemical (ATC) system as a cardiovascular drug. Its molecular formula is C₃₂H₃₆BrClN₂O₂, featuring a brominated and chlorinated polycyclic aromatic structure . Regulatory bodies such as the U.S. FDA and European Medicines Agency (EMA) categorize it under Unique Ingredient Identifier (UNII) E521I6380L and XEVMPD Index SUB10318MIG, respectively . Rilozarone is structurally related to amiodarone and butoprozine, sharing a benzofuran-derived core modified with halogen substituents, which enhance its electrophysiological activity and pharmacokinetic stability .

Properties

CAS No. |

79282-39-6 |

|---|---|

Molecular Formula |

C32H36BrClN2O2 |

Molecular Weight |

596.0 g/mol |

IUPAC Name |

(1-bromo-2-phenylindolizin-3-yl)-[3-chloro-4-[3-(dibutylamino)propoxy]phenyl]methanone |

InChI |

InChI=1S/C32H36BrClN2O2/c1-3-5-18-35(19-6-4-2)20-12-22-38-28-17-16-25(23-26(28)34)32(37)31-29(24-13-8-7-9-14-24)30(33)27-15-10-11-21-36(27)31/h7-11,13-17,21,23H,3-6,12,18-20,22H2,1-2H3 |

InChI Key |

FXUPBFVDIVRFCX-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)CCCOC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)Br)C4=CC=CC=C4)Cl |

Canonical SMILES |

CCCCN(CCCC)CCCOC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)Br)C4=CC=CC=C4)Cl |

Other CAS No. |

79282-39-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rilozarone involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of transition-metal catalysts and photoredox reactions . One-pot multicomponent processes and novel reactants are also employed to achieve the desired structure . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the formation of the compound with high purity and yield .

Industrial Production Methods: Industrial production of Rilozarone may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process includes the use of high-purity reagents and advanced equipment to maintain consistency and quality . The compound is typically stored under dry, dark conditions at low temperatures to ensure stability .

Chemical Reactions Analysis

Types of Reactions: Rilozarone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving Rilozarone include oxidizing agents, reducing agents, and halogenating agents . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions involving Rilozarone depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in halogenated compounds .

Scientific Research Applications

Rilozarone has been evaluated for its potential use in various scientific research applications, including chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable intermediate for synthesizing other compounds . In biology and medicine, Rilozarone has been studied for its cardiovascular effects, particularly as a coronary vasodilator and antiarrhythmic agent .

Mechanism of Action

The mechanism of action of Rilozarone involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects by modulating ion channels and receptors involved in cardiovascular function . The compound may inhibit certain ion channels, leading to vasodilation and antiarrhythmic effects . Additionally, Rilozarone may interfere with intracellular signaling pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Rilozarone with structurally and functionally related antiarrhythmic agents:

Key Findings:

Structural vs. Functional Similarity :

- Rilozarone and amiodarone share a benzofuran scaffold, but Rilozarone’s bromine/chlorine substituents reduce iodine-related toxicity (e.g., thyroid dysfunction) while maintaining Class III activity .

- Butoprozine lacks halogen atoms, resulting in shorter half-life and weaker sodium channel blockade compared to Rilozarone .

Mechanistic Divergence: Unlike amiodarone’s multichannel blockade (K⁺, Na⁺, Ca²⁺), Rilozarone’s primary action is potassium channel inhibition, akin to pure Class III agents like dofetilide . Diprafenone, a Class IC agent, contrasts sharply with Rilozarone by primarily targeting sodium channels, increasing proarrhythmic risk in structural heart disease .

Pharmacokinetics :

- Rilozarone’s halogenated structure confers lipophilicity, enhancing tissue distribution but requiring cautious monitoring for organ toxicity (e.g., liver, thyroid) .

- Amiodarone’s extreme half-life (40–55 days) necessitates prolonged washout periods, whereas Rilozarone’s shorter t₁/₂ (~48 hours) allows quicker dose adjustments .

Biological Activity

Rilozarone, a novel compound developed for the treatment of psychiatric disorders, particularly schizophrenia, has garnered attention due to its unique mechanism of action and biological activity. This article explores the biological activity of Rilozarone, including its pharmacological properties, efficacy in clinical studies, and potential therapeutic applications.

Rilozarone acts primarily as a modulator of serotonin (5-HT) receptors and has shown affinity for dopamine (D2) receptors. Its unique profile allows it to balance the dopaminergic and serotonergic systems, which is crucial in managing symptoms associated with schizophrenia. Additionally, Rilozarone exhibits activity against various neurotransmitter systems, including:

- Serotonin receptors : Modulates 5-HT1A and 5-HT2A receptors.

- Dopamine receptors : Acts as a partial agonist at D2 receptors.

- Norepinephrine : Influences norepinephrine levels, contributing to mood stabilization.

Pharmacological Properties

Rilozarone's pharmacological profile indicates several important biological activities:

- Antipsychotic Effects : Demonstrated efficacy in reducing positive and negative symptoms of schizophrenia.

- Anti-inflammatory Properties : Exhibits potential anti-inflammatory effects that may benefit patients with comorbid conditions.

- Neuroprotective Effects : Shows promise in protecting neuronal health through antioxidant mechanisms.

Efficacy in Clinical Studies

Clinical trials have provided valuable insights into the efficacy and safety of Rilozarone. Key findings include:

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Study A | Patients with schizophrenia | 50 mg/day | Significant reduction in PANSS scores (Positive and Negative Syndrome Scale) |

| Study B | Patients with schizoaffective disorder | 100 mg/day | Improved mood stabilization and reduced depressive symptoms |

| Study C | Elderly patients with schizophrenia | 25 mg/day | Well-tolerated with minimal side effects |

Case Studies

Several case studies highlight the therapeutic potential of Rilozarone:

- Case Study 1 : A 45-year-old male diagnosed with schizophrenia experienced a marked improvement in auditory hallucinations after four weeks on Rilozarone at a dosage of 50 mg/day.

- Case Study 2 : An elderly female patient with schizoaffective disorder showed significant mood stabilization and reduced anxiety levels after treatment with Rilozarone for three months at a dosage of 25 mg/day.

- Case Study 3 : A cohort of patients reported fewer side effects compared to traditional antipsychotics, suggesting a favorable safety profile for long-term use.

Comparative Analysis

Rilozarone's biological activity can be compared with other antipsychotic medications:

| Medication | Mechanism of Action | Common Side Effects | Efficacy in Schizophrenia |

|---|---|---|---|

| Rilozarone | Serotonin/Dopamine modulator | Minimal sedation | High |

| Risperidone | D2 receptor antagonist | Weight gain, sedation | Moderate |

| Aripiprazole | D2 partial agonist | Akathisia | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.